molecular formula C4H8NO2Se B1258629 (2S)-2-Amino-4-selanylbutanoic acid CAS No. 29475-60-3

(2S)-2-Amino-4-selanylbutanoic acid

Cat. No. B1258629
CAS RN: 29475-60-3
M. Wt: 181.08 g/mol
InChI Key: IGDAEYVCCNGPNW-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-selenohomocysteine is a selenoamino acid that is the selenium analogue of L-homocysteine. It has a role as a mammalian metabolite. It is a tautomer of a L-selenohomocysteine zwitterion.

Scientific Research Applications

Synthesis and Biocatalysis

A key area of research involving (2S)-2-Amino-4-selanylbutanoic acid and related compounds focuses on their synthesis and use in biocatalysis. For instance, Hernández et al. (2017) explored the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, a compound structurally similar to (2S)-2-Amino-4-selanylbutanoic acid, using a biocatalytic approach. This approach involved coupling an aldol reaction with stereoselective transamination, demonstrating the potential of these compounds in systems biocatalysis and as chiral building blocks in medicinal chemistry (Hernández et al., 2017).

Chemical Synthesis and Derivatives

Research has also been conducted on the chemical synthesis and derivatives of amino acids like (2S)-2-Amino-4-selanylbutanoic acid. Ciapetti et al. (1998) detailed the preparation of (2S)- and (2R)-2-Amino-4-bromobutanoic acid, which can serve as precursors to nonnatural amino acids with basic or heterocyclic side chains. This underscores the versatility and potential of such amino acids in the synthesis of novel compounds (Ciapetti et al., 1998).

Pharmaceutical Applications

In the realm of pharmaceuticals, amino acids structurally related to (2S)-2-Amino-4-selanylbutanoic acid have been used as key components in drug synthesis. Ishibuchi et al. (1992) synthesized (2S,3R)-3-Amino-2-Hydroxycarboxylic Acids, vital components of pharmaceutical compounds like Amastatin and Bestatin, showcasing the importance of these amino acids in drug development (Ishibuchi et al., 1992).

Materials Science and Corrosion Inhibition

In materials science, (2S)-2-Amino-4-selanylbutanoic acid and its analogs have found applications as corrosion inhibitors. Fadel and Yousif (2020) synthesized a novel corrosion inhibitor using a compound structurally similar to (2S)-2-Amino-4-selanylbutanoic acid, demonstrating its effectiveness in protecting carbon steel used in oil installations. This highlights the potential of such amino acids in industrial applications (Fadel & Yousif, 2020).

properties

CAS RN

29475-60-3

Product Name

(2S)-2-Amino-4-selanylbutanoic acid

Molecular Formula

C4H8NO2Se

Molecular Weight

181.08 g/mol

InChI

InChI=1S/C4H8NO2Se/c5-3(1-2-8)4(6)7/h3H,1-2,5H2,(H,6,7)/t3-/m0/s1

InChI Key

IGDAEYVCCNGPNW-VKHMYHEASA-N

Isomeric SMILES

C(C[Se])[C@@H](C(=O)O)N

SMILES

C(C[Se])C(C(=O)O)N

Canonical SMILES

C(C[Se])C(C(=O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-Amino-4-selanylbutanoic acid
Reactant of Route 2
(2S)-2-Amino-4-selanylbutanoic acid
Reactant of Route 3
(2S)-2-Amino-4-selanylbutanoic acid
Reactant of Route 4
(2S)-2-Amino-4-selanylbutanoic acid
Reactant of Route 5
(2S)-2-Amino-4-selanylbutanoic acid
Reactant of Route 6
(2S)-2-Amino-4-selanylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.